Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate
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Overview
Description
Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a benzyl group, a tetrahydropyran ring, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with a suitable amine in the presence of a base. The reaction proceeds through the formation of an intermediate carbamate, which is then further reacted to yield the final product. Common bases used in this reaction include sodium hydroxide and potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ((4-oxotetrahydro-2H-pyran-4-yl)methyl)carbamate.
Reduction: Formation of benzyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism of action of Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the tetrahydropyran ring, making it less versatile in certain reactions.
Tetrahydropyranyl carbamate: Lacks the benzyl group, affecting its reactivity and stability.
Benzyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate: Similar structure but with an amine group instead of a hydroxyl group, leading to different reactivity.
Uniqueness
Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate is unique due to its combination of a benzyl group, a tetrahydropyran ring, and a carbamate functional group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in various chemical and biochemical applications .
Properties
Molecular Formula |
C14H19NO4 |
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Molecular Weight |
265.30 g/mol |
IUPAC Name |
benzyl N-[(4-hydroxyoxan-4-yl)methyl]carbamate |
InChI |
InChI=1S/C14H19NO4/c16-13(19-10-12-4-2-1-3-5-12)15-11-14(17)6-8-18-9-7-14/h1-5,17H,6-11H2,(H,15,16) |
InChI Key |
YEWKPKVTNJVQCU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CNC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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